molecular formula C5H3ClN4O2S B2644502 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole CAS No. 256348-40-0

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2644502
CAS No.: 256348-40-0
M. Wt: 218.62
InChI Key: ZWELUDHOLGIEGV-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-methylimidazole with chlorinating agents and nitrating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Uniqueness

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and heterocyclic structure

Properties

IUPAC Name

6-chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O2S/c1-2-8-9-4(10(11)12)3(6)7-5(9)13-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWELUDHOLGIEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=C2S1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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